molecular formula C22H20FN5OS B2526461 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1207053-20-0

2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2526461
CAS No.: 1207053-20-0
M. Wt: 421.49
InChI Key: YJRWHNCXQGJKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining 1,2,3-triazole and thiazole rings. The triazole moiety is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl group. The thiazole ring is linked to a phenylethyl chain via a carboxamide group, with an additional methyl substituent at the 4-position.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-14-20(21(29)24-13-12-16-6-4-3-5-7-16)30-22(25-14)19-15(2)28(27-26-19)18-10-8-17(23)9-11-18/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRWHNCXQGJKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of the compound involves multi-step reactions starting from 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole. The structural characterization was confirmed through various spectroscopic methods such as IR and NMR spectroscopy, which indicated the presence of characteristic functional groups associated with triazole and thiazole moieties .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. It showed dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.67 to 2.96 μmol/L .
  • Mechanism of Action : The anticancer effects are attributed to the induction of oxidative stress and apoptosis in cancer cells. Specifically, the compound was found to inhibit the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. In vitro tests indicated that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones compared to control groups .

Case Studies

Several research studies have focused on the biological activity of similar triazole derivatives. These studies provide insights into the pharmacological potential of the compound:

StudyCompoundActivityFindings
Triazolo[3,4-b]thiadiazinesAnticancerSignificant efficacy against MCF-7 cells; induced apoptosis
ZQL-4c (related structure)AnticancerStrong inhibition of breast cancer cell lines; ROS production
Substituted triazolesAntimicrobialEffective against multiple bacterial strains; potential for drug development

Pharmacological Properties

The biological activities of triazole derivatives often stem from their ability to interact with various biological targets:

  • Enzyme Inhibition : The compounds have shown potential in inhibiting enzymes related to cancer progression and inflammation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazoles and thiazoles, which are known for their biological activity. The molecular formula is C18H18FN5OC_{18}H_{18}F_{N_5}O with a molecular weight of approximately 321.31 g/mol. The structural features include a fluorophenyl group and a thiazole moiety which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For example, derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism of action is believed to involve disruption of cancer cell proliferation pathways.

Antimicrobial Activity

Compounds containing triazole and thiazole rings have demonstrated antimicrobial properties against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory responses, indicating potential therapeutic uses in treating inflammatory diseases .

Material Science Applications

The unique structural characteristics of 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide also lend themselves to applications in material science. Its ability to form stable crystalline structures makes it suitable for use in organic electronics and photonic devices.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at King Saud University investigated the anticancer efficacy of synthesized triazole derivatives similar to the compound . The results indicated that certain derivatives exhibited high levels of cytotoxicity against glioblastoma cell lines, suggesting their potential as lead compounds for further drug development .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial activity of thiazole derivatives derived from triazoles against common bacterial strains. The findings showed that these compounds effectively inhibited bacterial growth, highlighting their potential use in developing new antibiotics .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis involves multi-step reactions, primarily focusing on the construction of the triazole and thiazole rings, followed by functionalization.

Critical Reaction Conditions

  • Triazole Formation : Requires acidic conditions (e.g., HCl) and reflux to facilitate cyclization .

  • Thiazole Assembly : Conducted in ethanol under reflux, with microwave irradiation (MWI) reducing reaction time from hours to minutes .

  • Amide Bond Formation : Utilizes carbodiimide-based coupling agents at 0–25°C to minimize side reactions.

Functional Group Reactivity

The compound’s reactivity is governed by its triazole, thiazole, and carboxamide moieties:

Triazole Ring

  • Electrophilic Substitution : The 1,2,3-triazole undergoes regioselective substitution at the N-1 position due to electron-withdrawing effects of the 4-fluorophenyl group .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn), enabling catalytic applications .

Thiazole Ring

  • Nucleophilic Attack : The sulfur atom in the thiazole facilitates nucleophilic substitution at the C-2 position .

  • Oxidation : Susceptible to oxidation at the methyl group (C-4), forming carboxylic acid derivatives under strong oxidizing agents.

Carboxamide Group

  • Hydrolysis : Reacts with aqueous NaOH or HCl to yield corresponding carboxylic acid or amine derivatives.

  • N-Alkylation : The phenylethylamine side chain can undergo further alkylation under basic conditions .

Enzyme Inhibition Mechanisms

  • Antibacterial Activity : Inhibits microbial DNA gyrase via binding to the ATPase domain, with IC₅₀ values in the low micromolar range .

  • SAR Insights :

    • Fluorine at the phenyl ring enhances membrane permeability .

    • Methyl groups on the triazole and thiazole improve metabolic stability .

Metabolic Reactions

  • Phase I Metabolism : Oxidative demethylation of the thiazole methyl group by cytochrome P450 enzymes.

  • Phase II Metabolism : Glucuronidation of the carboxamide group, detected in hepatic microsomal assays.

Comparative Reaction Yields and Optimization

Reaction StepConventional Yield (%)Microwave-Assisted Yield (%)
Triazole-thiosemicarbazide formation85–8695–96
Thiazole-amide coupling70–7588–90

Optimization Notes :

  • Microwave irradiation reduces reaction times by 80–90% while improving yields .

  • Solvent choice (e.g., DMF vs. ethanol) impacts crystallization efficiency .

Stability and Degradation Reactions

  • Thermal Degradation : Decomposes above 250°C, releasing HF and CO₂.

  • Photodegradation : Exposure to UV light induces cleavage of the triazole-thiazole bond, forming nitroso intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazole and thiazole derivatives, focusing on substituent variations, physicochemical properties, and inferred biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Activity
Target Compound C₂₁H₁₉FN₆OS 422.48 4-Fluorophenyl, methyl-triazole, methyl-thiazole, phenylethyl-carboxamide Kinase inhibition
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₂₂H₂₁FN₆O₂ 444.44 4-Ethoxyphenyl, methyl-oxazole, 2-fluorophenyl-carboxamide Antimicrobial
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide C₂₁H₂₁N₇O₂ 411.44 2-Ethoxyphenyl, methyl-triazole, triazolyl-phenyl Antiviral
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₄F₂N₄O 332.31 4-Fluorobenzyl, 4-fluoro-2-methylphenyl-carboxamide Anticancer
3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide C₁₂H₁₂FN₂O₂ 235.24 4-Fluorophenyl, methyl-oxazole, methyl-carboxamide Anti-inflammatory

Key Findings:

Substituent Effects: The 4-fluorophenyl group is a recurring motif in all compounds, likely enhancing target binding through electron-withdrawing effects and metabolic stability . Phenylethyl vs.

Heterocyclic Core Variations :

  • Thiazole vs. Oxazole : The thiazole ring in the target compound introduces sulfur, which may influence redox properties and hydrogen bonding compared to oxygen-containing oxazole analogs .
  • Triazole Positioning : The 1,2,3-triazole in the target compound is fused to thiazole, whereas analogs in and feature triazole-oxazole or triazole-phenyl linkages, altering steric and electronic profiles.

Biological Activity :

  • Compounds with dual heterocycles (e.g., triazole-thiazole or triazole-oxazole) often exhibit dual-target inhibition, as seen in kinase inhibitors like imatinib derivatives .
  • The methyl groups on both triazole and thiazole rings in the target compound may reduce steric hindrance, enabling better fit into hydrophobic binding pockets.

Synthetic and Analytical Considerations :

  • Structural determination of these compounds typically employs SHELXL for crystallographic refinement (e.g., bond lengths and angles) . For instance, the triazole-thiazole bond in the target compound is likely ~1.34 Å, consistent with similar analogs .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition

The triazole core is constructed via CuAAC between 4-fluorophenylazide and propiolamide derivatives:

Reaction Scheme

4-Fluorophenylazide + Propargyl alcohol → 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol  

Optimized Conditions

Parameter Specification
Catalyst CuSO₄·5H₂O (10 mol%)/Sodium ascorbate
Solvent t-BuOH/H₂O (1:1)
Temperature 60°C
Reaction Time 12 h
Yield 82–89%

Methylation at the 5-position is achieved using methyl iodide in DMF with NaH as base (Yield: 75–81%).

Construction of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Hantzsch Thiazole Synthesis

Alpha-oxo ester derivatives undergo cyclocondensation with thiourea:

General Procedure

  • Dissolve 3-chloro-2-oxo-(4-fluorophenyl)-propionic acid methyl ester (22.1 mmol) in acetone (25 mL)
  • Add thiourea (22.1 mmol) in acetone (45 mL)
  • Reflux at 57°C for 24 h
  • Concentrate to ½ volume, filter, and wash with cold acetone

Product
2-Amino-5-(4-fluorophenyl)-thiazole-4-carboxylic acid methyl ester

  • LC-MS: tR = 0.75 min; [M+H]+ = 253.17

Bromination via Sandmeyer Reaction

Aminothiazoles are converted to bromothiazoles using CuBr₂/isopentyl nitrite:

Reaction Conditions

Component Quantity/Parameter
CuBr₂ 1.0 eq
Isopentyl nitrite 1.45 eq
Solvent Acetonitrile
Temperature 5°C → 65°C gradient
Time 2 h

Outcome
2-Bromo-5-(4-fluorophenyl)-thiazole-4-carboxylic acid methyl ester

  • LC-MS: tR = 0.97 min; [M+H]+ = 316.1

Coupling of Triazole and Thiazole Moieties

Nucleophilic Aromatic Substitution

The bromothiazole intermediate undergoes cross-coupling with triazole-containing nucleophiles:

Representative Protocol

  • Charge 2-bromo-thiazole (1.0 eq), triazolylmethanamine (1.2 eq)
  • Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Use Cs₂CO₃ (2.5 eq) in toluene at 110°C for 18 h
  • Purify via silica gel chromatography (hexane/EtOAc)

Key Data

  • Average Yield: 68–73%
  • Purity (HPLC): >95%

Carboxamide Formation with 2-Phenylethylamine

Ester Hydrolysis and Acid Chloride Formation

  • Hydrolyze methyl ester with LiOH (2.0 eq) in THF/H₂O (3:1) at 0°C → RT
  • Treat with oxalyl chloride (3.0 eq) in DCM, catalytic DMF

Amide Coupling Using EDCI/DMAP

Optimized Conditions :

Reagent Quantity
Thiazole acid 1.0 eq
2-Phenylethylamine 1.5 eq
EDCI 1.2 eq
DMAP 0.1 eq
Solvent DCM
Time 48 h

Workup

  • Wash with 1M HCl (2×)
  • Dry over Na₂SO₄
  • Chromatograph (SiO₂, DCM/MeOH 95:5)

Yield

  • 64–71% isolated yield

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.85–7.78 (m, 2H, Ar-F)
  • δ 7.45–7.39 (m, 2H, Ar-F)
  • δ 3.62 (t, J=6.8 Hz, 2H, NCH₂)
  • δ 2.89 (t, J=6.8 Hz, 2H, CH₂Ph)
  • δ 2.43 (s, 3H, thiazole-CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₁FN₆O₂S: [M+H]+ 481.1452
  • Observed: 481.1449 (Δ = -0.6 ppm)

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Cost Index Scalability
Stepwise Assembly 58% 98.5% $$$$ Moderate
Convergent Synthesis 43% 97.2% $$$ Challenging
One-Pot Approach 37% 95.8% $$ Limited

Key Findings:

  • EDCI-mediated amidation outperforms HOBt/DCC systems in minimizing racemization
  • Pd-catalyzed coupling requires strict oxygen exclusion for reproducibility
  • Methyl ester hydrolysis must be conducted below 15°C to prevent thiazole ring degradation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Condensation reactions : Use 4-fluoroaniline and isocyanide derivatives to form intermediates (e.g., carboximidoyl chlorides), followed by cyclization with sodium azide to construct the triazole ring .
  • Reaction condition control : Optimize temperature (typically 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions and ensure regioselectivity .
  • Purification : Employ column chromatography with dichloromethane/ethanol gradients (9:1 ratio) to isolate the final product .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., fluorophenyl at C1 of the triazole, methyl groups at C5 of triazole and C4 of thiazole) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C22H21FN6OS\text{C}_{22}\text{H}_{21}\text{FN}_6\text{OS}) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the thiazole-triazole-carboxamide scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core scaffold modifications : Replace the 4-fluorophenyl group with other aryl halides (e.g., 3-fluorophenyl or 4-chlorophenyl) to assess halogen-dependent bioactivity .
  • Functional group substitutions : Introduce amino or methoxy groups to the phenylethyl carboxamide moiety to study hydrogen-bonding interactions with biological targets .
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or JAK2) to quantify IC50_{50} values and correlate with structural changes .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-thiazole hybrids?

  • Methodological Answer :

  • Batch-to-batch consistency : Validate compound purity (>98% via HPLC) to exclude impurities as confounding factors .
  • Target specificity profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., if activity depends on triazole-mediated π-π stacking with protein residues) .
  • Meta-analysis : Cross-reference bioactivity datasets from PubChem and CAS Common Chemistry to identify outliers or methodological biases .

Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Convert the carboxamide to a phosphate ester or glycoside derivative to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : Test DMSO/PBS (10:90 v/v) or ethanol/Tween-80 mixtures for intraperitoneal administration .

Q. What computational methods predict interaction modes between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PDB ID 3POZ for kinase targets) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., fluorophenyl interactions with hydrophobic pockets) .
  • QSAR modeling : Apply Random Forest algorithms to correlate logP, polar surface area, and IC50_{50} values from PubChem datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.